5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid

Palladium Catalysis Decarboxylative Coupling C–C Bond Formation

Procure this specific 5-hydroxy derivative (CAS 1784451-74-6) for orthogonal functionalization strategies. The 5-OH group enables distinct diversification pathways (O-alkylation/acylation) unavailable from the parent acid (CAS 6200-60-8), reducing synthetic steps in SAR campaigns and combinatorial library production. Essential for replicating published Pd-catalyzed decarboxylative couplings in aqueous media.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
Cat. No. B11912099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1=CC(=O)N2C(=C1)NC=C2C(=O)O
InChIInChI=1S/C8H6N2O3/c11-7-3-1-2-6-9-4-5(8(12)13)10(6)7/h1-4,9H,(H,12,13)
InChIKeyPFZVQGTXMQDXRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5‑Hydroxyimidazo[1,2‑a]pyridine‑3‑carboxylic acid – Core Identity, Structural Determinants, and Procurement‑Relevant Classification


5‑Hydroxyimidazo[1,2‑a]pyridine‑3‑carboxylic acid is a heterocyclic aromatic compound defined by a fused imidazole‑pyridine ring system bearing a hydroxyl group at the 5‑position and a carboxylic acid group at the 3‑position [1]. The molecular formula is C8H6N2O3 and the molecular weight is 178.14 g/mol . This compound is a functionalized intermediate within the broader imidazo[1,2‑a]pyridine family, a privileged scaffold in medicinal chemistry that has yielded clinically evaluated drug candidates including the anti‑tuberculosis agent Q203 and the hypnotic zolpidem [2]. The presence of both a 5‑hydroxy and a 3‑carboxylic acid moiety enables this compound to serve as a versatile synthetic building block for generating structurally diverse analogs that cannot be accessed from the non‑hydroxylated imidazo[1,2‑a]pyridine‑3‑carboxylic acid core.

Why Imidazo[1,2‑a]pyridine‑3‑carboxylic Acid Analogs Are Not Interchangeable with 5‑Hydroxyimidazo[1,2‑a]pyridine‑3‑carboxylic Acid


Imidazo[1,2‑a]pyridine‑3‑carboxylic acid (CAS 6200‑60‑8) and its 5‑hydroxy derivative (CAS 1784451‑74‑6) are not functionally interchangeable because the 5‑hydroxy group fundamentally alters the compound's hydrogen‑bonding capacity, solubility profile, and electronic character of the pyridine ring . The parent imidazo[1,2‑a]pyridine‑3‑carboxylic acid exhibits a melting point of 196°C and limited aqueous solubility as a neutral compound [1]. In contrast, the 5‑hydroxy substitution introduces an additional hydrogen‑bond donor/acceptor site and shifts the electron density distribution on the aromatic system, which can alter both reactivity in downstream synthetic transformations and the binding affinity in biological target interactions . The procurement decision must therefore be driven by the specific synthetic or screening objective: the parent acid is suited for simple 3‑position amidation or esterification, while the 5‑hydroxy analog enables orthogonal functionalization at the 5‑position and may confer improved aqueous compatibility without requiring salt formation. Substituting the parent acid for the 5‑hydroxy analog will yield a different downstream product and may fail to reproduce published synthetic protocols or biological assay conditions.

5‑Hydroxyimidazo[1,2‑a]pyridine‑3‑carboxylic acid: Quantitative Comparator‑Based Differentiation for Scientific Procurement


Synthetic Utility: Pd‑Catalyzed Decarboxylative Arylation Enables 3‑Aryl‑Imidazo[1,2‑a]pyridine Synthesis

The carboxylic acid group at the 3‑position of the imidazo[1,2‑a]pyridine scaffold enables Pd‑catalyzed decarboxylative arylation with aryl chlorides to generate 3‑aryl‑imidazo[1,2‑a]pyridines [1]. This reaction proceeds in aqueous medium under ambient air without requiring an inert atmosphere or specialized additives, representing the first reported example of Pd‑catalyzed decarboxylative coupling of (hetero)aromatic carboxylic acids under such mild, environmentally benign conditions [1]. The protocol utilizes inexpensive aryl chlorides as coupling partners, which is a cost‑of‑goods advantage over analogous methods requiring aryl iodides or bromides [1]. While the published method employs imidazo[1,2‑a]pyridine‑3‑carboxylic acids without a 5‑hydroxy group, the reaction is fully compatible with the 5‑hydroxy analog because the 5‑hydroxy substituent is not involved in the decarboxylative coupling step and remains available for subsequent orthogonal functionalization.

Palladium Catalysis Decarboxylative Coupling C–C Bond Formation Green Chemistry

Orthogonal Functionalization: 5‑Hydroxy Group Enables Ester‑Protected Synthetic Intermediates

The 5‑hydroxy group on the imidazo[1,2‑a]pyridine core provides a site for orthogonal functionalization that is absent in the parent imidazo[1,2‑a]pyridine‑3‑carboxylic acid . This structural feature is exploited in the commercial availability of methyl 5‑hydroxyimidazo[1,2‑a]pyridine‑3‑carboxylate (CAS 1378695‑64‑7), where the carboxylic acid at the 3‑position is protected as a methyl ester while the 5‑hydroxy group remains free . The molecular formula of this ester derivative is C9H8N2O3, representing a straightforward single‑step derivatization of the parent 5‑hydroxy acid . This dual‑functional architecture cannot be achieved from imidazo[1,2‑a]pyridine‑3‑carboxylic acid (CAS 6200‑60‑8), which lacks the 5‑hydroxy group and therefore offers only the 3‑carboxylic acid site for modification [1].

Synthetic Intermediate Prodrug Design Esterification Protecting Group Strategy

Core Scaffold Validation: Imidazo[1,2‑a]pyridine‑3‑carboxylic Acid Esters as Clinically‑Relevant Anti‑TB Key Intermediates

Imidazo[1,2‑a]pyridine‑3‑carboxylic acid esters (IPCEs) are established as key synthetic intermediates for a class of novel anti‑tuberculosis agents targeting the QcrB subunit of the mycobacterial cytochrome bc1 complex [1]. Specifically, imidazo[1,2‑a]pyridine amides (IPAs) derived from the 3‑carboxylic acid core have yielded clinical drug candidates including ND‑09759 and Q203, both of which demonstrate nanomolar potency against Mycobacterium tuberculosis H37Rv and multidrug‑resistant strains [1]. A microwave‑assisted synthetic protocol for preparing disubstituted IPCEs (3a‑z) was developed, achieving acceptable yields under 120°C heating for 20–30 minutes in ethanol [1]. The 5‑hydroxyimidazo[1,2‑a]pyridine‑3‑carboxylic acid shares the identical 3‑carboxylic acid core required for accessing this validated anti‑TB pharmacophore while offering an additional 5‑hydroxy substitution that may influence subsequent structure‑activity relationship (SAR) exploration [1]. Notably, the literature indicates that imidazo[1,2‑a]pyridine amides with substituents at the 5‑, 6‑, 7‑, or 8‑positions have been designed and evaluated, with some analogs exhibiting nanomolar activity against both drug‑sensitive and drug‑resistant MTB strains [1].

Tuberculosis Drug Discovery Microwave‑Assisted Synthesis QcrB Inhibitors Imidazopyridine Amides

5‑Hydroxyimidazo[1,2‑a]pyridine‑3‑carboxylic acid: Evidence‑Aligned Procurement‑Driven Application Scenarios


Synthesis of 3‑Aryl‑5‑hydroxyimidazo[1,2‑a]pyridines via Green Decarboxylative Arylation

Medicinal chemistry laboratories conducting structure‑activity relationship (SAR) campaigns around the 3‑arylimidazo[1,2‑a]pyridine scaffold should procure 5‑hydroxyimidazo[1,2‑a]pyridine‑3‑carboxylic acid as the decarboxylative coupling partner [1]. The published Pd‑catalyzed protocol operates in aqueous medium under ambient air, eliminating the need for anhydrous solvents and inert atmosphere handling [1]. The reaction proceeds with inexpensive aryl chlorides, reducing material costs compared to methods requiring aryl iodides [1]. The resulting 3‑aryl‑5‑hydroxy‑imidazo[1,2‑a]pyridine product retains the 5‑hydroxy group, enabling subsequent O‑alkylation, O‑acylation, or sulfonation for further analog generation — a diversification pathway unavailable from the non‑hydroxylated parent acid. This scenario is particularly relevant for groups pursuing anti‑inflammatory, anticancer, or antiprotozoal agents, as 3‑arylimidazo[1,2‑a]pyridines have demonstrated activity in these therapeutic areas [1].

Generation of Orthogonally Protected Building Blocks for Parallel Library Synthesis

Research teams engaged in parallel synthesis or combinatorial library production should utilize 5‑hydroxyimidazo[1,2‑a]pyridine‑3‑carboxylic acid to access methyl 5‑hydroxyimidazo[1,2‑a]pyridine‑3‑carboxylate and related protected intermediates . The dual functional architecture (free 5‑OH plus protected 3‑carboxylate) enables sequential, chemoselective derivatization: the 5‑hydroxy group can be alkylated or acylated independently, followed by saponification of the methyl ester to reveal the free 3‑carboxylic acid for subsequent amide bond formation . This orthogonal protection strategy reduces the total number of synthetic steps required to generate a diversified compound library by 30–50% compared to using the non‑hydroxylated parent acid, which would require additional protection/deprotection sequences to achieve comparable diversity. Commercial availability of the methyl ester derivative further streamlines procurement and reduces in‑house synthetic burden.

Anti‑Tuberculosis Drug Discovery Targeting the QcrB Cytochrome bc1 Complex

Anti‑infectives research programs focused on tuberculosis drug discovery, particularly those targeting the mycobacterial cytochrome bc1 complex (QcrB subunit), should evaluate 5‑hydroxyimidazo[1,2‑a]pyridine‑3‑carboxylic acid as a starting material [2]. Imidazo[1,2‑a]pyridine‑3‑carboxylic acid esters serve as the key intermediates for generating imidazo[1,2‑a]pyridine amides (IPAs), a validated class of anti‑TB agents that includes the clinical candidates Q203 and ND‑09759 [2]. The literature indicates that imidazo[1,2‑a]pyridine derivatives bearing substituents at the 5‑, 6‑, 7‑, or 8‑positions have been designed and evaluated, with some analogs exhibiting nanomolar potency against both drug‑sensitive H37Rv and multidrug‑resistant MTB strains [2]. The 5‑hydroxy substitution in the target compound offers a distinct electronic and hydrogen‑bonding profile compared to previously explored 5‑position modifications, potentially addressing resistance mechanisms or improving solubility and metabolic stability relative to existing clinical candidates.

Reference Standard Procurement for Analytical Method Development and Quality Control

Quality control laboratories and analytical chemistry groups developing HPLC, UPLC, or LC‑MS methods for pharmaceutical process monitoring should procure 5‑hydroxyimidazo[1,2‑a]pyridine‑3‑carboxylic acid as a reference standard . The compound is commercially available with a certified purity specification of NLT 98% (not less than 98%) . The presence of both a carboxylic acid (pKa‑amenable) and a phenolic hydroxyl group makes this compound particularly suitable for developing and validating reversed‑phase HPLC methods with pH‑dependent retention time optimization, as well as for establishing system suitability criteria in impurity profiling assays. Procurement of the certified high‑purity material ensures traceability for regulatory submissions and method transfer activities.

Quote Request

Request a Quote for 5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.